Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine
Overview
Description
Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a methylbutoxyphenyl group, and a propan-2-ylamine backbone. Its chemical formula is C18H32N2O, and it has a molecular weight of 292.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-(3-methylbutoxy)benzylamine with 2-methyl-2-propanamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine include:
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- N,N-Dimethyl-4-(2,3-dihydro-1H-benzimidazol-2-yl)aniline
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-N,2-N,2-trimethyl-1-N-[[4-(3-methylbutoxy)phenyl]methyl]propane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c1-15(2)11-12-21-17-9-7-16(8-10-17)13-19-14-18(3,4)20(5)6/h7-10,15,19H,11-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOOBLYEIYKHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CNCC(C)(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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